molecular formula C24H27NO4 B12052353 N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid

Cat. No.: B12052353
M. Wt: 393.5 g/mol
InChI Key: WWGXOZWLVAOLTC-RBBKRZOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of a base (e.g., N-methylmorpholine).

Major Products

    Deprotection: Free amine derivative.

    Coupling: Amide derivatives.

Scientific Research Applications

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily used in peptide synthesis as a building block. Its applications include:

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is unique due to its specific cis configuration and the presence of both amino and carboxylic acid groups, making it a versatile building block for synthesizing cyclic peptides and other complex molecules .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27)/t20-,22+/m0/s1

InChI Key

WWGXOZWLVAOLTC-RBBKRZOGSA-N

Isomeric SMILES

C1CCC[C@H]([C@H](CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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